3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound with the molecular formula C9H10F3N3O5 and a molecular weight of 297.19 g/mol. This compound features a pyrazole ring substituted with a nitro group and a trifluoropropoxy group, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
The synthesis of 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Attachment of the trifluoropropoxy group: This step involves the reaction of the nitro-substituted pyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate.
Formation of the propanoic acid moiety: The final step involves the reaction of the intermediate with acrylonitrile followed by hydrolysis to yield the desired product.
Chemical Reactions Analysis
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoropropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds, such as:
4-nitro-3-(trifluoromethyl)phenol: This compound also contains a nitro group and a trifluoromethyl group, but lacks the pyrazole ring and propanoic acid moiety.
4-nitro-3-(trifluoromethyl)benzoic acid: Similar to the above compound, it contains a nitro group and a trifluoromethyl group, but has a benzoic acid moiety instead of a pyrazole ring.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering different chemical and biological properties.
Properties
IUPAC Name |
3-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O5/c10-9(11,12)2-4-20-8-6(15(18)19)5-14(13-8)3-1-7(16)17/h5H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCLVTZRMDKKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)OCCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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